![molecular formula C21H16ClN3O2 B2374320 3-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 941946-82-3](/img/structure/B2374320.png)
3-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the class of compounds it belongs to and its key structural features .
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions for each step, as well as the overall yield .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
- Dual Activity : Compound 14 displayed potent dual activity against cancer cell lines and CDK2, making it a promising candidate for further investigation .
Fluorescent Properties and Biomarker Applications
Pyrazolo[1,5-a]pyrimidines (PPs) have gained attention due to their small size, efficient synthetic approaches, and fluorescence properties. Notably:
- Biological Applications : PPs have been explored as lipid droplet biomarkers for cancer cells (HeLa cells) and normal cells (L929 cells), demonstrating their versatility .
Antitumor Activity and Pharmaceutical Applications
The fusion of pyridine systems, such as pyrazolopyridines, has been evaluated for antitumor activity. Various synthetic methods have been employed to synthesize pyrazolopyridines, making them promising candidates for pharmaceutical applications .
Mechanistic Proposals for 1H-Pyrazolo[3,4-b]pyridine Formation
Different mechanistic proposals exist for the formation of 1H-pyrazolo[3,4-b]pyridines from 5-aminopyrazole and dicarbonyl compounds. These insights contribute to our understanding of pyrazolo-based chemistry .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from interacting with its normal substrates. This interaction results in a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in cells. By inhibiting CDK2, the compound prevents the cell from transitioning from the G1 phase to the S phase . This interruption of the cell cycle can lead to apoptosis, or programmed cell death, particularly in cancer cells .
Result of Action
The result of the compound’s action is a significant reduction in the growth of certain cell lines . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM .
properties
IUPAC Name |
3-(9-chloro-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-15-6-7-20-17(10-15)19-11-18(13-3-1-5-16(26)9-13)24-25(19)21(27-20)14-4-2-8-23-12-14/h1-10,12,19,21,26H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPFBEUXAKNZHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC(=CC=C4)O)C5=CN=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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